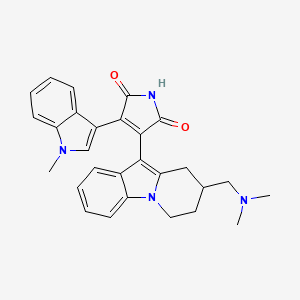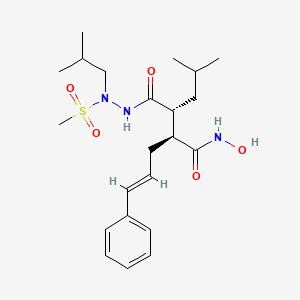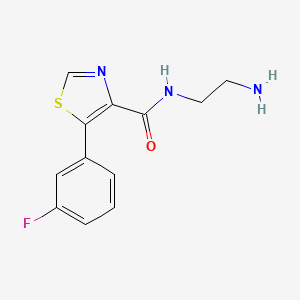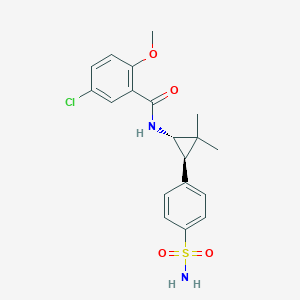
サンゲノンC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
桑根黄酮Cは、桑の木(モラス種)の樹皮に含まれる天然のフラボノイド化合物です。 抗がん作用、抗炎症作用、抗菌作用、抗ウイルス作用、抗血栓作用、免疫調節作用など、さまざまな生物活性で知られています 。この化合物は、科学や医学のさまざまな分野における潜在的な治療応用から、大きな注目を集めています。
科学的研究の応用
作用機序
桑根黄酮Cは、さまざまな分子標的と経路を通じてその効果を発揮します。
抗炎症作用: 桑根黄酮Cは、核因子-κB(NF-κB)の活性化と接着分子の発現を阻害することで、炎症を抑制します.
神経保護作用: RhoA-ROCKシグナル伝達経路を調節することで、脳虚血再灌流障害における炎症と酸化ストレスを抑制します.
類似化合物の比較
桑根黄酮Cは、以下のような他の類似化合物と比較されます。
桑根黄酮D: 桑根黄酮Cと桑根黄酮Dの両方は、抗酸化作用を持つジールス・アルダー型付加体です。
クワンオンCとクワンオンG: これらの化合物は、桑の木からも単離されており、抗がん作用や抗炎症作用などの類似の生物活性を共有しています.
桑根黄酮Cは、さまざまな分野の科学や医学における潜在的な治療応用と、生物活性のユニークな組み合わせによって際立っています。
Safety and Hazards
When handling Sanggenone C, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
Sanggenone C has shown promise in various areas of research. For instance, it has been found to suppress the growth of tumor xenografts in nude mice without obvious side effects to the vital organs of animals . This suggests that Sanggenone C could be a novel therapeutic strategy for gastric cancer treatment .
生化学分析
Biochemical Properties
Sanggenon C plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of calcineurin/NFAT2, a protein phosphatase involved in cardiac hypertrophy and fibrosis . Additionally, Sanggenon C inhibits the ERK signaling pathway, which is essential for cell proliferation and survival . By blocking this pathway, Sanggenon C induces apoptosis in cancer cells. Furthermore, Sanggenon C suppresses the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune responses . This inhibition leads to reduced expression of inducible nitric oxide synthase (iNOS) and decreased production of nitric oxide (NO), which are critical mediators of inflammation .
Cellular Effects
Sanggenon C exerts various effects on different types of cells and cellular processes. In cancer cells, Sanggenon C induces apoptosis by increasing the production of reactive oxygen species (ROS) and inhibiting the expression of iNOS . This leads to the activation of the mitochondrial apoptosis pathway, characterized by the downregulation of Bcl-2 protein expression . In addition, Sanggenon C has been shown to inhibit the proliferation of colon cancer cells and induce cell cycle arrest in the G0-G1 phase . In neuronal cells, Sanggenon C ameliorates cerebral ischemia-reperfusion injury by reducing inflammation, oxidative stress, and cell apoptosis through the regulation of the RhoA-ROCK signaling pathway .
Molecular Mechanism
The molecular mechanism of Sanggenon C involves several key interactions and pathways. Sanggenon C binds to and inhibits the activity of calcineurin/NFAT2, leading to the suppression of cardiac hypertrophy and fibrosis . It also blocks the ERK signaling pathway, which results in the inhibition of mitochondrial fission and induction of apoptosis in cancer cells . Furthermore, Sanggenon C inhibits the activity of NF-κB, reducing the expression of iNOS and the production of NO . This inhibition of NF-κB activity also leads to decreased expression of cell adhesion molecules, such as VCAM-1, and reduced inflammation . Additionally, Sanggenon C modulates the expression of death-associated protein kinase 1 (DAPK1) by controlling its ubiquitination and degradation, further contributing to its pro-apoptotic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sanggenon C have been observed to change over time. Sanggenon C exhibits stability and maintains its biological activity under various conditions. Its long-term effects on cellular function have been studied in both in vitro and in vivo models. In colorectal cancer cells, Sanggenon C induces apoptosis and inhibits cell proliferation in a dose-dependent manner . In neuronal cells, Sanggenon C provides neuroprotective effects by reducing inflammation and oxidative stress over time . These studies suggest that Sanggenon C remains effective and stable over extended periods, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of Sanggenon C vary with different dosages in animal models. In a zebrafish model of osteoporosis, Sanggenon C was found to stimulate osteoblastic proliferation and differentiation, inhibit osteoclastic resorption, and ameliorate prednisone-induced osteoporosis in a dose-dependent manner . Higher doses of Sanggenon C resulted in increased mineralization of the vertebrate column, suggesting its potential to reverse bone loss . At high doses, Sanggenon C may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
Sanggenon C is involved in several metabolic pathways, including the mitochondrial apoptosis pathway and the RhoA-ROCK signaling pathway. In cancer cells, Sanggenon C increases the production of ROS and inhibits the expression of iNOS, leading to the activation of the mitochondrial apoptosis pathway . This pathway involves the downregulation of Bcl-2 protein expression and the induction of cell death. In neuronal cells, Sanggenon C regulates the RhoA-ROCK signaling pathway, reducing inflammation and oxidative stress . These metabolic pathways highlight the diverse mechanisms through which Sanggenon C exerts its biological effects.
Transport and Distribution
Sanggenon C is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. In cancer cells, Sanggenon C is distributed to the mitochondria, where it induces apoptosis by inhibiting mitochondrial fission . In neuronal cells, Sanggenon C is localized to the cytoplasm and nucleus, where it regulates the expression of genes involved in inflammation and oxidative stress . The transport and distribution of Sanggenon C within cells and tissues are critical for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of Sanggenon C plays a significant role in its activity and function. In cancer cells, Sanggenon C is primarily localized to the mitochondria, where it inhibits mitochondrial fission and induces apoptosis . This localization is essential for its pro-apoptotic effects and its ability to inhibit cell proliferation. In neuronal cells, Sanggenon C is found in the cytoplasm and nucleus, where it regulates the expression of genes involved in inflammation and oxidative stress . The targeting signals and post-translational modifications that direct Sanggenon C to specific compartments or organelles are crucial for its biological activity and therapeutic potential.
準備方法
合成経路と反応条件
桑根黄酮Cは、ジールス・アルダー型付加体であり、ジエノフィル(主にカルコン)と脱水プレニルフェノールジエンの分子間[4+2]環状付加反応によって生合成されます 。 エンド環状付加体の混合物を、水性炭酸水素ナトリウムとトリエチルアミン三フッ化水素で順次処理すると、桑根黄酮Cと桑根黄酮Oの混合物が3段階で36%の収率で得られます .
工業的製造方法
桑根黄酮Cの工業的製造は、主に桑の木の樹皮などの天然資源からの抽出を行います。 抽出プロセスには、溶媒抽出、精製、結晶化が含まれ、純粋な化合物が得られます .
化学反応解析
反応の種類
桑根黄酮Cは、以下を含むさまざまな化学反応を起こします。
酸化: 桑根黄酮Cは、フリーラジカルを捕捉し、酸化ストレスを抑制することで、抗酸化作用を示します.
還元: 還元反応を起こすこともできますが、還元反応の詳細については限られています。
一般的な試薬と条件
酸化: 一般的な試薬には、過酸化水素などの酸化剤があります。
還元: 水素化ホウ素ナトリウムなどの還元剤が使用できます。
生成される主な生成物
これらの反応によって生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化反応では、桑根黄酮Cの酸化誘導体が得られる場合があり、置換反応では、置換されたフラボノイド誘導体が得られる場合があります .
科学研究への応用
化学反応の分析
Types of Reactions
Sanggenon C undergoes various chemical reactions, including:
Oxidation: Sanggenon C exhibits antioxidant properties by scavenging free radicals and inhibiting oxidative stress.
Reduction: It can undergo reduction reactions, although specific details on reduction reactions are limited.
Substitution: Sanggenon C can participate in substitution reactions, particularly in the presence of specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride may be used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of sanggenon C, while substitution reactions may result in substituted flavonoid derivatives .
類似化合物との比較
Sanggenon C is compared with other similar compounds, such as:
Sanggenon D: Both sanggenon C and sanggenon D are Diels-Alder-type adducts with antioxidant properties.
Kuwanon C and Kuwanon G: These compounds are also isolated from the mulberry tree and share similar biological activities, including anticancer and anti-inflammatory properties.
Sanggenon C stands out due to its unique combination of biological activities and its potential therapeutic applications in various fields of science and medicine.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Sanggenone C involves several steps, including oxidation, cyclization, and reduction reactions.", "Starting Materials": ["Sanggenone D", "Pyridinium chlorochromate (PCC)", "Sodium borohydride (NaBH4)", "Methanol", "Acetic acid", "Sodium hydroxide (NaOH)"], "Reaction": [ "Step 1: Oxidation of Sanggenone D with PCC in methanol to form Sanggenone C intermediate", "Step 2: Cyclization of the intermediate with NaOH in methanol to form a dihydrobenzofuran ring", "Step 3: Reduction of the dihydrobenzofuran ring with NaBH4 in acetic acid to form Sanggenone C" ] } | |
CAS番号 |
80651-76-9 |
分子式 |
C40H36O12 |
分子量 |
708.7 g/mol |
IUPAC名 |
(5aR,10aS)-2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one |
InChI |
InChI=1S/C40H36O12/c1-18(2)10-11-39-27-9-6-22(43)16-31(27)52-40(39,50)38(49)35-32(51-39)17-30(46)34(37(35)48)26-13-19(3)12-25(23-7-4-20(41)14-28(23)44)33(26)36(47)24-8-5-21(42)15-29(24)45/h4-10,13-17,25-26,33,41-46,48,50H,11-12H2,1-3H3/t25-,26+,33-,39-,40-/m1/s1 |
InChIキー |
XETHJOZXBVWLLM-HUKCQOFTSA-N |
異性体SMILES |
CC1=C[C@@H]([C@@H]([C@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)O[C@@]6(C7=C(C=C(C=C7)O)O[C@@]6(C5=O)O)CC=C(C)C)O |
SMILES |
O=C1C(OC2=CC(O)=CC=C23)(O)C3(C/C=C(C)\C)OC4=C1C(O)=C([C@@H]5[C@H](C(C6=CC=C(O)C=C6O)=O)[C@@H](C7=CC=C(O)C=C7O)CC(C)=C5)C(O)=C4 |
正規SMILES |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)O)CC=C(C)C)O |
外観 |
Solid powder |
| 80651-76-9 | |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
cathayanon E sanggenon C sanggenone C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(3-methoxyphenoxy)pyrimidin-4-yl]benzenesulfonamide](/img/structure/B1680688.png)

![3-[5-[(dipropylamino)methyl]-1,2,4-oxadiazol-3-yl]-8-fluoro-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one](/img/structure/B1680691.png)
![9-Imidazol-1-yl-8-nitro-2,3,5,6-tetrahydro-[1,2,4]triazolo[1,5-c]quinazoline-2,5-dione](/img/structure/B1680692.png)
![3-bromo-10-(difluoromethyl)-9H-benzo[f]imidazo[1,5-a][1,2,4]triazolo[1,5-d][1,4]diazepine](/img/structure/B1680693.png)
![4-{3-[6-(3-5-Benzo[1,3]dioxolyl-5-thiophen-3-ylphenoxy)hexyl]-2-(2-carboxyethyl)phenoxy}butyric Acid](/img/structure/B1680695.png)

